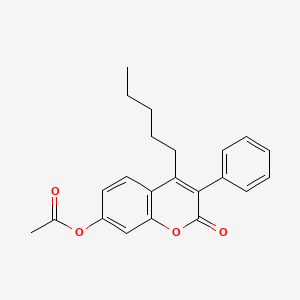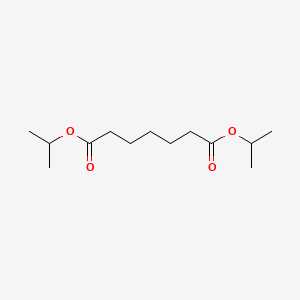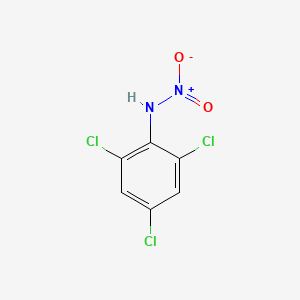
Benzenamine, 2,4,6-trichloro-N-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,4,6-trichloro-N-nitro- is a chemical compound with the molecular formula C6H3Cl3N2O2 It is a derivative of benzenamine, where three chlorine atoms are substituted at the 2, 4, and 6 positions, and a nitro group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,4,6-trichloro-N-nitro- typically involves the nitration of 2,4,6-trichlorobenzenamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product. The reaction is as follows:
[ \text{C}_6\text{H}_2\text{Cl}_3\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_2\text{Cl}_3\text{NHNO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,4,6-trichloro-N-nitro- involves large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through crystallization and recrystallization processes to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,4,6-trichloro-N-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2,4,6-trichloro-benzenamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though less common.
Aplicaciones Científicas De Investigación
Benzenamine, 2,4,6-trichloro-N-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in the field of antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,4,6-trichloro-N-nitro- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The chlorine atoms enhance the compound’s reactivity and influence its interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,4,6-trichloro-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzenamine, 2,4,5-trichloro-: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Benzenamine, 2-chloro-4,6-dinitro-: Contains two nitro groups, making it more reactive and potentially more toxic.
Uniqueness
Benzenamine, 2,4,6-trichloro-N-nitro- is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
71756-89-3 |
|---|---|
Fórmula molecular |
C6H3Cl3N2O2 |
Peso molecular |
241.5 g/mol |
Nombre IUPAC |
N-(2,4,6-trichlorophenyl)nitramide |
InChI |
InChI=1S/C6H3Cl3N2O2/c7-3-1-4(8)6(5(9)2-3)10-11(12)13/h1-2,10H |
Clave InChI |
KIDZEOPYHXNWCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


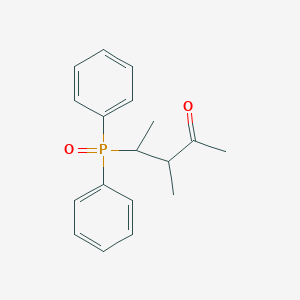
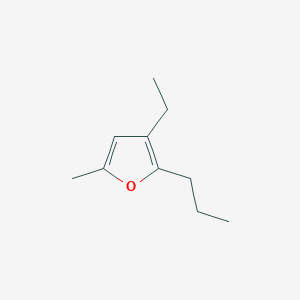
![2-[4-(Benzyloxy)phenyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14469116.png)
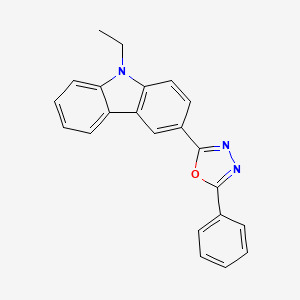
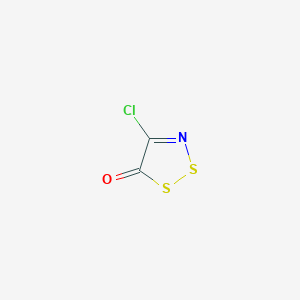
![(E)-but-2-enedioic acid;1-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine](/img/structure/B14469145.png)
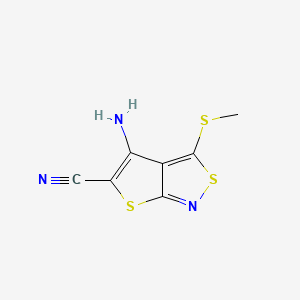
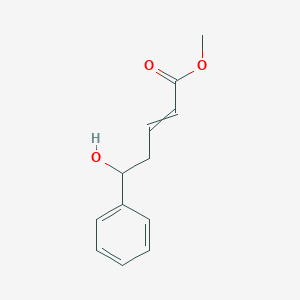

![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)

